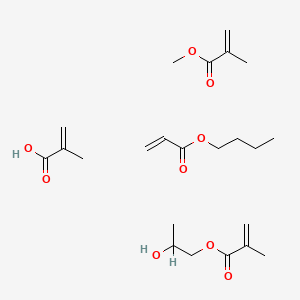

Butyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

説明

2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from multiple monomers, including 2-propenoic acid, 2-methyl-, butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). It is commonly used in the production of coatings, adhesives, and various plastic materials due to its excellent mechanical properties and chemical resistance .

特性

CAS番号 |

63197-38-6 |

|---|---|

分子式 |

C23H38O9 |

分子量 |

458.5 g/mol |

IUPAC名 |

butyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C7H12O3.C7H12O2.C5H8O2.C4H6O2/c1-5(2)7(9)10-4-6(3)8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,8H,1,4H2,2-3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |

InChIキー |

PLEVUUNQEHQKRW-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)C=C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.CC(=C)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves free radical polymerization, a process that uses initiators such as azo compounds or peroxides to generate free radicals. These free radicals initiate the polymerization of the monomers, leading to the formation of the copolymer. The reaction typically occurs in a solvent medium under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .

Industrial Production Methods

In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed with the initiators and solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent product quality. The resulting polymer is then purified, dried, and processed into various forms, such as pellets or powders, for further use in manufacturing .

化学反応の分析

Types of Reactions

The polymer undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures or in the presence of strong oxidizing agents.

Substitution: Functional groups on the polymer chain can be substituted with other chemical groups, altering the polymer’s properties.

Cross-linking: The polymer chains can form cross-links, enhancing the material’s mechanical strength and thermal stability

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substituting Agents: Halogens, alkylating agents.

Cross-linking Agents: Peroxides, sulfur compounds

Major Products

The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and altered chemical resistance .

科学的研究の応用

Chemistry

In chemistry, this polymer is used as a matrix material for various composite materials. It serves as a base for creating advanced materials with tailored properties for specific applications .

Biology

In biological research, the polymer is used in the development of biocompatible materials for medical devices and drug delivery systems. Its chemical resistance and mechanical properties make it suitable for use in implants and other biomedical applications .

Medicine

The polymer’s biocompatibility and stability are leveraged in the production of medical devices, such as catheters, stents, and prosthetic devices. It is also used in controlled drug release systems, where the polymer matrix controls the release rate of the drug .

Industry

In the industrial sector, the polymer is widely used in the production of coatings, adhesives, and sealants. Its excellent adhesion properties and chemical resistance make it ideal for protective coatings and high-performance adhesives .

作用機序

The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and form strong bonds. The presence of multiple functional groups on the polymer chain enables it to undergo various chemical reactions, enhancing its properties. The polymerization process creates a network of interconnected polymer chains, providing mechanical strength and thermal stability .

類似化合物との比較

Similar Compounds

Poly(methyl methacrylate): Known for its clarity and rigidity, used in optical applications.

Poly(butyl acrylate): Known for its flexibility and toughness, used in adhesives and coatings.

Poly(ethylene glycol): Known for its biocompatibility, used in medical and pharmaceutical applications.

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate) lies in its combination of properties from different monomers. This copolymer offers a balance of mechanical strength, chemical resistance, and flexibility, making it suitable for a wide range of applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。